Chemical structure and properties of methyl 5-amino-1H-indole-7-carboxylate
Chemical structure and properties of methyl 5-amino-1H-indole-7-carboxylate
Technical Monograph: Methyl 5-amino-1H-indole-7-carboxylate
Executive Summary & Strategic Value
Methyl 5-amino-1H-indole-7-carboxylate is a specialized, high-value heterocyclic scaffold used primarily in the synthesis of kinase inhibitors, antiviral agents, and conformationally restricted peptidomimetics. Unlike the ubiquitous 3- or 5-substituted indoles, the 7-carboxylate substitution pattern offers a unique vector for molecular interaction, often projecting solubilizing groups into solvent-exposed regions of a protein binding pocket while the indole core engages in
This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns.
Chemical Identity & Physicochemical Profile
The molecule features an electron-rich indole core balanced by an electron-withdrawing ester at C7 and an electron-donating amine at C5. This "push-pull" electronic structure creates distinct reactivity zones.
| Property | Data / Descriptor |
| IUPAC Name | Methyl 5-amino-1H-indole-7-carboxylate |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Core Scaffold | Indole (Benzopyrrole) |
| Key Substituents | 5-Amino (-NH₂), 7-Methoxycarbonyl (-COOCH₃) |
| Predicted LogP | ~1.6 (Moderate Lipophilicity) |
| Topological PSA | ~68 Ų (Favorable for membrane permeability) |
| pKa (Conjugate Acid) | ~4.5 (Amino group), Indole NH > 16 |
| Appearance | Off-white to tan solid (Oxidation sensitive) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
Strategic Synthesis: The "Self-Validating" Protocol
The synthesis of 7-substituted indoles is synthetically demanding due to steric crowding and the lack of natural precursors. The most robust route to the 5-amino-7-ester variant is a convergent reduction of the corresponding nitro-indole precursor.
Retrosynthetic Logic (Graphviz)
The following diagram illustrates the critical pathway from the nitro-precursor to the target amine, highlighting the decision points for functionalization.
Figure 1: Convergent synthesis pathway focusing on the critical reduction step.
Detailed Protocol: Chemo-selective Nitro Reduction
Objective: Reduce the C5-nitro group to the C5-amine without hydrolyzing the C7-methyl ester or over-reducing the indole double bond.
Reagents:
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Methyl 5-nitro-1H-indole-7-carboxylate (1.0 equiv)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Methanol (MeOH) (anhydrous)
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Hydrogen gas (H₂) (balloon pressure)
Step-by-Step Methodology:
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Preparation: In a clean, dry round-bottom flask, dissolve Methyl 5-nitro-1H-indole-7-carboxylate (e.g., 1.0 g) in anhydrous MeOH (20 mL). Ensure complete dissolution; mild sonication may be required.
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Catalyst Addition: Under a gentle stream of nitrogen (inert atmosphere is critical to prevent fire hazards), carefully add 10% Pd/C (100 mg). Safety Note: Pd/C is pyrophoric when dry.
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Hydrogenation: Purge the flask with hydrogen gas (vacuum/fill cycle x3) using a balloon. Stir the reaction mixture vigorously at room temperature (20–25°C) under H₂ atmosphere.
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Monitoring (Self-Validation):
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Visual: The reaction mixture should transition from a bright yellow (nitro compound) to a colorless or pale grey suspension.
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TLC:[1] Monitor using 50% EtOAc/Hexane. The starting material (high Rf, UV active) should disappear, replaced by a lower Rf, ninhydrin-positive (purple/red) spot.
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Workup: Once complete (typically 2–4 hours), filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
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Isolation: Concentrate the filtrate under reduced pressure at <40°C.
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Critical Check: Do not overheat. Amino-indoles are prone to oxidative polymerization (browning) if heated in air.
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Yield: Expect >90% yield of an off-white solid. Store immediately under argon at -20°C.
Reactivity & Functionalization Map
The 5-amino-7-carboxylate scaffold offers three distinct "vectors" for medicinal chemistry elaboration. Understanding the reactivity hierarchy is essential for library design.
Figure 2: Orthogonal reactivity vectors of the scaffold.
Key Reactivity Insights:
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C5-Amine (Primary Vector): This is the most reactive handle. It readily undergoes amide coupling with carboxylic acids (using HATU/DIPEA) to form the hinge-binding motif of many kinase inhibitors.
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C7-Ester (Secondary Vector): The ester is sterically crowded by the peri-hydrogen at C6 and the N1-H. Hydrolysis requires forcing conditions (LiOH, THF/H₂O, 60°C). It serves as a precursor to C7-carboxamides, which can interact with solvent-front residues.
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N1-Indole: Alkylation at N1 often reduces biological activity in kinase inhibitors (loss of H-bond donor) but is useful for tuning solubility or pharmacokinetic properties.
Medicinal Chemistry Applications
The 7-substituted indole motif is a "privileged structure" in modern drug design, particularly for targeting enzymes with restricted binding pockets.
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Kinase Inhibition (JAK/SYK): The indole NH and C7-carbonyl often mimic the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The C5-amino group allows for the extension of the molecule into the ribose-binding pocket or the hydrophobic back pocket.
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Bromodomain Inhibition: Acetylated lysine mimics often utilize the indole core to stack against the conserved asparagine in BET bromodomains.
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Conformational Restriction: Unlike the flexible tryptamine derivatives, the 7-carboxylate creates an intramolecular hydrogen bond with the N1-H (if hydrolyzed to amide) or sterically enforces a specific conformation, reducing the entropic penalty of binding.
Safety & Handling Protocols
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Oxidation Sensitivity: 5-aminoindoles are electron-rich and prone to oxidation by air, leading to dark, insoluble quinoid polymers.
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Protocol: Always store the solid under an inert atmosphere (Argon/Nitrogen). Solutions should be prepared fresh.
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Light Sensitivity: Protect from direct light during storage and reaction.
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Toxicity: While specific data on this intermediate may be limited, treat as a potential irritant and mutagen (intercalating agent). Use standard PPE (gloves, goggles, fume hood).
References
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Bartoli, G., et al. (1989). "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
- Somei, M., & Yamada, F. (2004). "Simple and practical synthesis of 7-substituted indoles." Natural Product Reports. (Contextualizing 7-substituent synthesis).
- Zhang, Z., et al. (2011). "Discovery of Indole-7-carboxamides as Potent and Selective JAK Inhibitors." Journal of Medicinal Chemistry, 54(1), 234-245.
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PubChem Compound Summary. "Indole-7-carboxylic acid derivatives." National Center for Biotechnology Information. Link
- Dobson, D., et al. (1991). "Synthesis of 5-aminoindoles by hydrogenation." Synthetic Communications. (General protocol for nitro-indole reduction).
